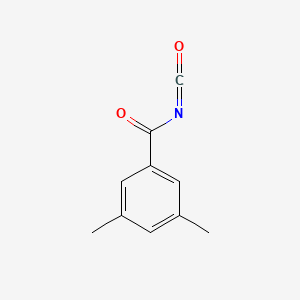

3,5-Dimethylbenzoyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

66244-10-8 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3,5-dimethylbenzoyl isocyanate |

InChI |

InChI=1S/C10H9NO2/c1-7-3-8(2)5-9(4-7)10(13)11-6-12/h3-5H,1-2H3 |

InChI Key |

PUMHTBSLBWOGMB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)N=C=O)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N=C=O)C |

Origin of Product |

United States |

Control of Co Monomer and Stoichiometry:the Properties of a Polyurethane or Polyurea Network Are Highly Dependent on the Co Monomers Used and the Stoichiometric Ratio of Reactants.

Polyol/Polyamine Structure: The choice of the polyol (for polyurethanes) or polyamine (for polyureas) that reacts with the isocyanate is a primary method for tuning properties. Using long, flexible polyether or polyester (B1180765) polyols results in soft, elastomeric networks with low glass transition temperatures (Tg). acs.org In contrast, short-chain, rigid diols act as chain extenders and create "hard segments" in the polymer, increasing its stiffness, tensile strength, and Tg. utm.mymacromolchem.com

NCO:OH Ratio: The molar ratio of isocyanate groups to hydroxyl groups (the NCO:OH ratio) determines the cross-link density and final polymer structure. An NCO:OH ratio close to 1:1 with difunctional monomers leads to linear polymers. Using polyfunctional monomers or an excess of isocyanate (which can react with the urethane (B1682113) linkages to form allophanate (B1242929) cross-links) increases the cross-link density, resulting in a more rigid and less soluble material. acs.orgnih.gov

Post Polymerization Modification:existing Polymer Networks Can Be Chemically Modified to Tune Their Properties. if a Polymer is Synthesized with Pendant Functional Groups E.g., Hydroxyl or Amine Groups , These Can Be Reacted with Monofunctional Isocyanates in a Post Polymerization Step to Alter Surface Properties, Hydrophobicity, or to Attach Specific Molecules Like Dyes or Bioactive Compounds.acs.orgthis Approach Allows for the Creation of Functional Materials with Tailored Surface Characteristics from a Common Polymer Backbone.

| Modification Strategy | Specific Change | Effect on Polymer Properties |

|---|---|---|

| Isocyanate Structure | Aromatic Isocyanate (e.g., MDI, TDI) | Increases rigidity, thermal stability, and hardness. |

| Aliphatic Isocyanate (e.g., HDI, IPDI) | Increases flexibility, elasticity, and UV stability. | |

| Co-monomer (Polyol) | Long-chain, flexible polyol (e.g., PTMG, PEG) | Decreases Tg, increases elongation and softness (forms soft segments). |

| Short-chain, rigid diol (e.g., 1,4-Butanediol) | Increases Tg, tensile strength, and hardness (forms hard segments). | |

| Stoichiometry/Cross-linking | Increase NCO:OH ratio / Use of polyfunctional monomers | Increases cross-link density, leading to higher modulus, better chemical resistance, and lower swelling. acs.org |

| Introduction of specific cross-linkers (e.g., triisocyanates) | Creates well-defined network structures with enhanced mechanical properties. utwente.nlutwente.nl |

Applications of 3,5 Dimethylbenzoyl Isocyanate As a Key Synthetic Intermediate

Design and Synthesis of Molecular Probes and Biologically Relevant Compounds

The primary application of 3,5-dimethylbenzoyl isocyanate in this context is its role in synthesizing complex molecules designed to interact with biological targets such as enzymes. Its structure allows for the introduction of a substituted aromatic ring, which can be pivotal for binding affinity and specificity.

A prominent example of a biologically active compound synthesized using this compound is N-(3,5-Dimethylbenzoyl)-N'-(β-D-Glucopyranosyl)urea, also known as KB228. plos.orgnih.gov This molecule has been identified as a potent inhibitor of Glycogen (B147801) Phosphorylase (GP), an enzyme that is a key target for therapeutic intervention in type 2 diabetes. nih.govnih.gov

The synthesis of urea-based derivatives like KB228 leverages the high reactivity of the isocyanate group. The general and facile synthetic approach involves the reaction of an amine with a corresponding isocyanate. nih.gov In the specific synthesis of KB228, 3,5-dimethyl-benzamide is first converted into the more reactive this compound intermediate. plos.org This is achieved by treatment with oxalyl chloride. plos.org The resulting acyl-isocyanate is then reacted directly with a glucose-derived component, β-D-glucopyranosylammonium carbamate (B1207046), to yield the final N-(3,5-dimethyl-benzoyl)-N'-(β-D-glucopyranosyl)urea product. plos.org This method provides an efficient pathway to create the crucial urea (B33335) linkage that connects the aromatic and sugar moieties.

KB228 functions as an inhibitor of Glycogen Phosphorylase (GP), an enzyme that plays a crucial role in glucose homeostasis by breaking down glycogen into glucose-1-phosphate. nih.gov By inhibiting GP, particularly the liver isoform, these compounds can reduce hepatic glucose production, which is a key therapeutic goal in managing type 2 diabetes. nih.govnih.gov GP activity is regulated by several effector binding sites, including the active site, an allosteric site, and an inhibitor site. nih.gov Inhibitors like KB228 are designed to bind to one of these sites, stabilizing a less active conformation of the enzyme and thus reducing its catalytic output. nih.gov The inhibition of GP by glucose-based derivatives like KB228 has been shown to improve glucose tolerance and enhance hepatic glucose uptake in preclinical models. nih.govnih.gov

The efficacy of KB228 and its analogs as inhibitors is rooted in their specific molecular interactions with the Glycogen Phosphorylase enzyme. Crystallographic studies of similar urea-based glucose derivatives complexed with GP reveal a dual-binding mechanism that contributes to their high affinity. nih.gov

Glucopyranose Moiety : The glucose part of the inhibitor binds to the enzyme's catalytic site. It mimics the natural substrate and forms a standard set of hydrogen bonds and van der Waals contacts within this site, effectively anchoring the inhibitor. nih.gov

Aromatic Urea Moiety : The N-(3,5-Dimethylbenzoyl)urea portion extends from the catalytic site towards a region known as the "new allosteric site," which is approximately 33 Å away. nih.gov The binding of the bulky benzoyl urea group in this vicinity can induce significant conformational changes in the enzyme, particularly in the loop of the polypeptide chain containing residues 282-287. nih.gov This induced fit stabilizes an inactive state of the enzyme. The urea linker itself is critical, forming favorable polar contacts and hydrogen bonds with protein residues. nih.gov

This two-pronged binding, engaging both the catalytic and an allosteric site, is a hallmark of potent GP inhibitors derived from this chemical scaffold.

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. For urea derivatives, SAR investigations systematically modify different parts of the molecule to understand their contribution to biological activity. nih.gov In the context of GP inhibitors like KB228, key insights have been derived:

The Aromatic Group : The substitution pattern on the benzoyl ring is critical. The 3,5-dimethyl substitution provides beneficial hydrophobic interactions within its binding pocket on the enzyme. Altering the nature and position of these substituents can significantly impact binding affinity.

The Urea Linker : This component is crucial for maintaining the correct orientation between the glucose and aromatic moieties and for forming key hydrogen bonds with the enzyme. It is a structurally conserved feature in many potent inhibitors.

The Glucose Moiety : The β-D-glucopyranosyl group is fundamental for targeting the inhibitor to the GP catalytic site. While some modifications are tolerated, this part of the molecule is generally essential for activity.

SAR analyses have consistently shown that a core structure containing a bulky aliphatic or aromatic group on one side of the urea and a group capable of specific interactions (like the glucose ring) on the other is a successful arrangement for potent inhibitors. nih.gov

Beyond its use in crafting specific GP inhibitors, this compound is a versatile reagent for generating libraries of compounds for broader biological screening. The reactivity of the isocyanate group allows it to be combined with a wide array of amines, alcohols, and other nucleophiles. This enables the rapid synthesis of a diverse collection of molecules built around the 3,5-dimethylbenzoyl core. researchgate.net This strategy, often employed in multicomponent reactions, is a powerful tool in drug discovery for creating chemical diversity. nih.gov These compound libraries can be screened against various biological targets, including other enzymes, cellular receptors, and ion channels, to identify novel hit compounds that can serve as starting points for new drug development programs. researchgate.netmdpi.com

N-(3,5-Dimethylbenzoyl)-N'-(β-D-Glucopyranosyl)urea (KB228) and Analogs

Development of Chiral Recognition Systems

The functionalization of molecules with 3,5-dimethylbenzoyl groups, often accomplished using this compound or its corresponding acyl chloride, is a cornerstone strategy in the development of advanced chiral recognition systems. This moiety is integral to the design of both chiral solvating agents for spectroscopic analysis and chiral stationary phases for chromatographic separation, owing to its unique steric and electronic properties that facilitate enantioselective interactions.

Chiral Solvating Agents (CSAs) for Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral Solvating Agents are employed in NMR spectroscopy to determine the enantiomeric purity of chiral compounds. By introducing a chiral environment, the CSA interacts differently with each enantiomer of a racemic analyte, leading to the formation of transient diastereomeric complexes that can be distinguished by NMR.

A successful approach to creating effective CSAs involves the chemical modification of rigid, chiral scaffolds derived from renewable resources, such as the isohexides isomannide (B1205973) and isosorbide. nih.gov These sugar-based molecules possess a well-defined V-shaped structure and hydroxyl groups that can be readily functionalized.

The derivatization is typically achieved in a single synthetic step by reacting the hydroxyl groups of the isohexide with an aryl isocyanate, such as 3,5-dimethylphenyl isocyanate. nih.govacs.orgresearchgate.netfigshare.com This reaction forms stable carbamate linkages, attaching the 3,5-dimethylbenzoyl moiety to the chiral backbone. Depending on the stoichiometry, either mono- or di-substituted derivatives can be synthesized, with yields reported to be as high as 84%. nih.govresearchgate.netfigshare.com The 3,5-dimethylphenyl group is classified as an electron-donating group, and its incorporation is used to study the influence of electronic effects on the process of enantiodifferentiation. nih.govacs.orgresearchgate.netfigshare.com

The ability of a CSA to distinguish between enantiomers—a process known as enantiodiscrimination—relies on the formation of transient, non-covalent diastereomeric complexes between the CSA and each enantiomer of the analyte. dntb.gov.ua The differing spatial arrangements and interaction energies of these complexes are the basis for chiral recognition.

In the case of CSAs bearing the 3,5-dimethylbenzoyl moiety, the primary forces driving complex formation and enantiodiscrimination include:

π-π Interactions: The electron-rich 3,5-dimethylphenyl ring of the CSA can establish strong π-π stacking interactions with complementary aromatic systems on the analyte molecule, such as a 3,5-dinitrobenzoyl (DNB) group. nih.govacs.org This interaction is often a key factor in achieving significant enantiodifferentiation.

Hydrogen Bonding: The carbamate linkage introduced during derivatization contains an N-H proton that can act as a hydrogen bond donor, interacting with hydrogen bond acceptors (e.g., carbonyl groups) on the analyte.

Steric Repulsion: The rigid structure of the isohexide scaffold and the bulk of the 3,5-dimethylbenzoyl group create a defined chiral pocket. One enantiomer of the analyte will fit more favorably into this pocket, while the other will experience greater steric hindrance, leading to a less stable complex.

The combination of these interactions results in two diastereomeric complexes with distinct stabilities and geometries. This difference in stability is the fundamental reason for the observable separation of NMR signals.

¹H NMR spectroscopy is the primary tool for observing the effects of these chiral interactions. nih.gov In the absence of a CSA, the two enantiomers of a racemic analyte are isochronous and produce identical NMR spectra. However, upon addition of the CSA, the formation of diastereomeric complexes breaks this magnetic equivalence.

The protons of the analyte in each complex experience slightly different local magnetic fields, resulting in separate signals in the ¹H NMR spectrum. The difference in chemical shift between the signals of the two enantiomers for a given proton is termed chemical shift non-equivalence (ΔΔδ). The magnitude of ΔΔδ is a direct measure of the CSA's enantiodiscrimination efficiency for that specific analyte. researchgate.net By integrating the areas of the separated signals, the enantiomeric ratio (and thus enantiomeric excess) of the sample can be accurately quantified.

Table 1: Example of ¹H NMR Enantiodiscrimination This table illustrates the chemical shift non-equivalence observed for specific protons of a racemic analyte in the presence of an isohexide-based CSA functionalized with 3,5-dimethylbenzoyl moieties.

| Analyte | Analyte Proton | CSA | Chemical Shift Difference (ΔΔδ in ppm) |

| rac-N-(3,5-Dinitrobenzoyl)phenylglycine methyl ester | N-H | Isomannide-bis(3,5-dimethylphenylcarbamate) | 0.05 |

| rac-N-(3,5-Dinitrobenzoyl)phenylglycine methyl ester | α-CH | Isomannide-bis(3,5-dimethylphenylcarbamate) | 0.03 |

| rac-N-(3,5-Dinitrobenzoyl)leucine methyl ester | N-H | Isosorbide-bis(3,5-dimethylphenylcarbamate) | 0.06 |

| rac-N-(3,5-Dinitrobenzoyl)leucine methyl ester | α-CH | Isosorbide-bis(3,5-dimethylphenylcarbamate) | 0.04 |

Chiral Stationary Phases (CSPs) for Chromatographic Enantioseparation

Chiral Stationary Phases are the core component of chiral high-performance liquid chromatography (HPLC), a powerful technique for separating enantiomers. mdpi.comresearchgate.net The 3,5-dimethylbenzoyl moiety is a critical component in some of the most widely used and effective CSPs.

Polysaccharides, particularly cellulose (B213188), are excellent support materials for CSPs due to their inherent chirality and ordered structure. mdpi.com To create a highly effective CSP, the native cellulose is chemically derivatized to enhance its chiral recognition capabilities.

One of the most successful derivatizations involves the reaction of cellulose with an excess of 3,5-dimethylphenyl isocyanate. mdpi.comresearchgate.net This reaction converts the hydroxyl groups on the glucose units of the cellulose polymer into 3,5-dimethylphenylcarbamate esters. The resulting polymer, cellulose tris(3,5-dimethylphenylcarbamate) or CDMPC, possesses a high density of chiral recognition sites. mdpi.com

The CDMPC polymer is then physically coated onto a porous silica (B1680970) gel support, which acts as the stationary phase in an HPLC column. mdpi.com The chiral recognition ability of these CSPs can be influenced by the degree of polymerization (DP) of the cellulose starting material; research indicates that a DP of at least 18 is needed for the CSP to exhibit chiral recognition abilities similar to those with much larger DPs. mdpi.com This derivatization process transforms the cellulose into a robust selector capable of separating a wide array of racemic compounds. mdpi.comnih.gov

Table 2: Enantioseparation Performance of a Cellulose tris(3,5-dimethylphenylcarbamate) CSP This table shows representative data for the separation of racemic β-blocker drugs on a CSP derived from cellulose and 3,5-dimethylphenyl isocyanate. The separation factor (α) indicates the selectivity of the column for the two enantiomers.

| Racemic Analyte | Mobile Phase | Separation Factor (α) |

| Pindolol | Hexane/2-Propanol/Diethylamine | 5.55 |

| Metoprolol | Hexane/2-Propanol/Diethylamine | 2.30 |

| Propranolol | Hexane/2-Propanol/Diethylamine | 1.96 |

| Bisoprolol | Hexane/2-Propanol/Diethylamine | 1.74 |

| Atenolol | Hexane/2-Propanol/Diethylamine | 1.46 |

Molecular Basis of Chiral Recognition in Adsorption Phenomena

The utility of benzoyl derivatives in the separation of enantiomers through chromatographic methods is well-established, and the underlying principles can be extended to understand the role of molecules like this compound in chiral recognition. While direct studies on this compound as a chiral selector are not prevalent, extensive research on structurally similar compounds, particularly N-(3,5-dinitrobenzoyl)-α-amino acids, provides a clear model for the molecular interactions driving chiral recognition during adsorption phenomena. nih.govnih.gov

The process of chiral recognition on a chiral stationary phase (CSP) is predicated on the formation of transient diastereomeric complexes between the enantiomers of an analyte and the chiral selector. core.ac.ukeijppr.comcsbsju.edu For a separation to occur, there must be a sufficient difference in the stability of these two diastereomeric complexes. The benzoyl moiety is critical in providing the necessary intermolecular interactions for effective discrimination. core.ac.ukresearchgate.net

The key molecular interactions responsible for chiral recognition involving benzoyl derivatives include:

π-π Interactions : The aromatic ring of the 3,5-dimethylbenzoyl group can engage in π-π stacking interactions with complementary aromatic rings on the chiral stationary phase. In derivatives like 3,5-dinitrobenzoyl phenylglycine, the electron-deficient dinitrophenyl ring acts as a π-acceptor, interacting favorably with π-donor moieties on the CSP. eijppr.com

Hydrogen Bonding : The amide linkage, formed when the isocyanate reacts with an amino acid or another chiral molecule, provides sites for hydrogen bonding. The N-H proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions with the CSP are crucial for forming a stable complex. eijppr.commdpi.com

Steric Interactions : The spatial arrangement of the substituents on both the analyte derivative and the CSP dictates how closely the molecules can approach each other. One enantiomer may fit more favorably into the chiral environment of the CSP, leading to a more stable complex, while the other enantiomer experiences steric hindrance, resulting in a less stable, more transient interaction. csbsju.edumdpi.com

These non-covalent interactions (π-π stacking, hydrogen bonding, and dipole interactions) must occur simultaneously for effective chiral recognition, a concept often referred to as the "three-point interaction model". researchgate.net The combination and geometry of these interactions differ for each enantiomer, leading to different binding energies with the CSP and thus enabling their separation via adsorption chromatography. core.ac.uknih.gov For instance, studies on cinchona alkaloid-based chiral selectors have demonstrated their effectiveness in resolving N-protected amino acid derivatives through selective extraction, a process governed by these same fundamental molecular interactions. nih.gov

| Interaction Type | Description | Relevant Molecular Groups |

|---|---|---|

| π-π Interactions | Attractive, noncovalent interactions between aromatic rings. Crucial for the initial association between the analyte and the chiral stationary phase. | Benzene (B151609) ring of the benzoyl group and aromatic moieties on the CSP. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | Amide N-H (donor) and C=O (acceptor) groups formed from the isocyanate, interacting with corresponding groups on the CSP. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Carbonyl (C=O) group and other polar bonds within the molecule. |

| Steric Hindrance | Repulsive forces that arise when atoms are brought too close together. The overall shape of the molecule influences how it fits into the chiral binding site of the CSP. | Substituents on the benzoyl ring (e.g., dimethyl groups) and the chiral center of the analyte. |

Precursors for Advanced Polymer and Material Architectures

Monomer and Cross-linking Agent Functionality in Polymer Synthesis

This compound is a versatile chemical intermediate that can function as both a monomer and a cross-linking agent in the synthesis of a wide array of polymers. This dual functionality stems from the high reactivity of its isocyanate (–NCO) group. aidic.it

As a Monomer: As a monofunctional isocyanate, this compound can be used as a chain-terminating or end-capping agent in polymerization reactions. More commonly, related di- or poly-isocyanate structures are used as primary monomers in step-growth polymerization. rwth-aachen.de For instance, in the synthesis of polyurethanes, diisocyanates react with polyols (molecules with two or more hydroxyl groups) in a polyaddition reaction to form the repeating urethane (B1682113) linkages of the polymer backbone. utm.mygoogle.com Although this compound itself has only one reactive isocyanate group, it serves as a model for the reactivity of the benzoyl isocyanate functional group in more complex, difunctional monomers used in large-scale polymer production.

As a Cross-linking Agent: The primary role of isocyanates in creating advanced polymer architectures is often as a cross-linking agent. evonik.com Cross-linking is the process of forming covalent bonds to join two or more polymer chains, resulting in a three-dimensional polymer network. stortgroup.com These networks exhibit enhanced mechanical properties, thermal stability, and chemical resistance compared to their linear counterparts. mdpi.com

This compound can act as a cross-linker for polymers containing active hydrogen atoms, such as hydroxyl (–OH), amine (–NH2), or thiol (–SH) groups. researchgate.netrsc.org The isocyanate group reacts readily with these functional groups to form stable covalent linkages (urethane, urea, and thiourethane, respectively). aidic.itusm.edu This reaction is highly efficient and often proceeds without the need for a catalyst or the formation of by-products. researchgate.net For example, an isocyanate can be mixed with a hydroxyl-containing polymer (like a polyol or a modified acrylic polymer) and, upon application of heat or a catalyst, will form a cross-linked thermoset material. mdpi.comrsc.org Blocked isocyanates, where the NCO group is temporarily reacted with a blocking agent, are often used to create stable one-component (1K) systems that only cross-link when heated to a specific deblocking temperature. stortgroup.commdpi.com

| Reactant Functional Group | Resulting Linkage | Polymer Type / Application |

|---|---|---|

| Hydroxyl (–OH) | Urethane | Polyurethanes, Coatings, Adhesives |

| Amine (–NH₂) | Urea | Polyureas, Foams, Elastomers |

| Thiol (–SH) | Thiourethane | Specialty polymers, Optical materials |

| Carboxylic Acid (–COOH) | Amide (after decarboxylation) | Foam production (CO₂ as blowing agent) |

| Water (H₂O) | Urea (via unstable carbamic acid) | Moisture-cure systems, Foam production |

Integration into Polyurethane and Polyrotaxane Structures (Focus on Chemical Linkages)

The integration of this compound or its difunctional analogues into complex polymer architectures like polyurethanes and polyrotaxanes is governed by the characteristic chemistry of the isocyanate group. The key reaction is the nucleophilic addition to the electrophilic carbon atom of the –N=C=O group.

Polyurethane Structures: The formation of polyurethanes is the quintessential application of isocyanate chemistry. utm.my The fundamental chemical linkage is the urethane bond (also known as a carbamate bond). This bond is formed through the reaction of an isocyanate group with a hydroxyl group. nih.govresearchgate.net

Reaction: R–N=C=O + R'–OH → R–NH–C(=O)–O–R' (Isocyanate + Alcohol → Urethane Linkage)

In the context of polymer synthesis, a diisocyanate (containing two –NCO groups) reacts with a polyol (containing two or more –OH groups) to build the long polymer chains. utm.my The benzoyl portion of the isocyanate becomes a pendant group or part of the main chain, influencing the polymer's properties such as rigidity and thermal stability, while the newly formed urethane linkages provide sites for hydrogen bonding between polymer chains, which significantly contributes to the material's strength and elasticity. aidic.itutm.my

Polyrotaxane Structures: Polyrotaxanes are mechanically interlocked molecules consisting of linear polymer chains (axles) threaded through macrocyclic molecules (rings), with bulky "stopper" groups at each end of the axle to prevent the rings from dethreading. Isocyanates are highly effective reagents for the "stoppering" reaction due to their efficient reactivity with terminal functional groups on the polymer axle.

The process typically involves:

Mixing a linear polymer with terminal hydroxyl groups (e.g., polyethylene (B3416737) glycol) with a macrocycle (e.g., a cyclodextrin). The macrocycles spontaneously thread onto the polymer chain in solution.

Adding a bulky isocyanate compound, such as a derivative of this compound, to the mixture.

The isocyanate reacts with the terminal hydroxyl groups of the polymer axle, forming a stable urethane linkage and attaching the large benzoyl-containing stopper. researchgate.net

The chemical linkage is identical to that in polyurethane synthesis. The role of the 3,5-dimethylbenzoyl group in this context is purely structural—its size prevents the macrocycles from slipping off the end of the polymer chain, creating the mechanically interlocked polyrotaxane architecture.

Chemical Modifications for Tunable Polymer Network Properties

The properties of polymer networks derived from isocyanates can be precisely controlled and tuned through various chemical modifications. macromolchem.comacs.org This tunability is essential for designing advanced materials for specific applications, from soft elastomers to rigid thermosets.

Advanced Spectroscopic and Structural Characterization Methodologies of Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, and its application to derivatives of 3,5-dimethylbenzoyl isocyanate is no exception. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of protons and carbons, providing a complete picture of the molecular framework.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation of Reaction Products

High-resolution ¹H and ¹³C NMR spectroscopy are the initial and most fundamental tools for characterizing the products formed from reactions involving this compound. These techniques provide critical information about the chemical environment of each proton and carbon atom within the molecule.

In a typical derivative, such as an N-(3,5-dimethylbenzoyl)urea formed by the reaction of the isocyanate with an amine, the ¹H NMR spectrum will exhibit characteristic signals. The aromatic protons of the 3,5-dimethylbenzoyl moiety typically appear as distinct singlets or narrowly split multiplets in the aromatic region of the spectrum. The methyl protons on the aromatic ring give rise to a characteristic singlet, usually integrating to six protons. The protons on the nitrogen atoms of the urea (B33335) or amide linkage will appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon of the benzoyl group and the urea/amide carbonyl. The quaternary carbons and the methyl carbons of the 3,5-dimethylphenyl group are also readily identifiable. The precise chemical shifts are indicative of the electronic environment and can be used to confirm the formation of the desired product.

For instance, in the characterization of N-acylthiourea derivatives, the ¹H NMR spectra show characteristic broad singlets for the NH protons, while the carbonyl and thiocarbonyl carbons in the ¹³C NMR spectra appear at distinct chemical shifts, confirming the structure of the synthesized compounds.

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical N-Aryl-N'-(3,5-dimethylbenzoyl)urea

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (3,5-dimethylbenzoyl) | ~7.5 (s, 2H) | ~128 |

| Aromatic CH (meta to methyls) | ~7.2 (s, 1H) | ~135 |

| NH (benzoyl) | ~9.0 (br s, 1H) | - |

| NH (aryl) | ~8.5 (br s, 1H) | - |

| Methyl (CH₃) | ~2.3 (s, 6H) | ~21 |

| Carbonyl (C=O, benzoyl) | - | ~168 |

| Carbonyl (C=O, urea) | - | ~154 |

| Aromatic C (ipso to C=O) | - | ~134 |

| Aromatic C (ipso to methyls) | - | ~139 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the nature of the aryl substituent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

While 1D NMR provides information about the individual nuclei, 2D NMR techniques are indispensable for establishing the connectivity between atoms and, in some cases, the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For derivatives of this compound, COSY is particularly useful for confirming the connectivity within substituted alkyl or aryl groups attached to the urea or amide nitrogen.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different spin systems and for assigning quaternary carbons, such as the carbonyl carbons and the substituted aromatic carbons, which have no directly attached protons. For example, a correlation between the NH proton and the carbonyl carbon in the HMBC spectrum would definitively confirm the formation of the amide or urea linkage.

The use of these 2D techniques in concert allows for a complete and unambiguous assignment of all ¹H and ¹³C signals, providing a robust structural elucidation of the reaction products.

Dynamic NMR Studies for Conformational Analysis of Derived Species

Derivatives of this compound, particularly amides and ureas, can exhibit restricted rotation around the C-N bonds due to their partial double bond character. This can lead to the existence of different conformers or rotamers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the exchanging sites. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and finally sharpen to a time-averaged signal at higher temperatures.

Line shape analysis of these variable-temperature NMR spectra allows for the determination of the rate constants for the rotational process and, subsequently, the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interchange. These studies provide valuable insights into the steric and electronic factors that govern the conformational preferences and rotational barriers in these molecules. For example, dynamic NMR studies on N-aroyl amides have provided significant information on the barriers to rotation around the N-CO bond. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile compounds, such as the derivatives of this compound. ESI-MS typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), allowing for the accurate determination of the molecular weight of the synthesized compound. This serves as a primary confirmation of the successful formation of the target molecule.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for confirming the connectivity of the molecule and for distinguishing between isomers.

For derivatives of this compound, such as N,N'-substituted ureas, a common fragmentation pathway observed in ESI-MS/MS involves the cleavage of the C-N bond of the urea moiety. This often results in the elimination of an isocyanate fragment, leading to a characteristic product ion. nih.gov

A key fragmentation pathway for amides and ureas involves the cleavage of the N-CO bond. For compounds derived from this compound, this would lead to the formation of the stable 3,5-dimethylbenzoyl cation.

Table 2: Predicted Key Fragment Ions in ESI-MS/MS of a Hypothetical N-Alkyl-N'-(3,5-dimethylbenzoyl)urea

| Precursor Ion (m/z) | Proposed Fragment Ion | Structure of Fragment Ion | Neutral Loss |

| [M+H]⁺ | 147.08 | 3,5-Dimethylbenzoyl cation | R-N=C=O + H₂ |

| [M+H]⁺ | [M+H - R-NCO]⁺ | Protonated 3,5-dimethylbenzamide | R-N=C=O |

| [M+H]⁺ | [M+H - (CH₃)₂C₆H₃CONH₂]⁺ | Protonated alkyl isocyanate | 3,5-Dimethylbenzamide |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's chemical bonds. This method is particularly effective for confirming the successful synthesis of derivatives from this compound, as the formation of new functional groups, such as the urea or carbamate (B1207046) linkage, gives rise to characteristic absorption bands.

In derivatives such as N,N'-disubstituted ureas, the key functional groups exhibit distinct vibrational frequencies in the IR spectrum. The analysis focuses on the N-H, C=O (amide I), and C-N bonds, which are definitive indicators of the urea structure.

The IR spectra of these derivatives are characterized by several key absorption bands:

N-H Stretching: The stretching vibrations of the N-H bonds are highly sensitive to hydrogen bonding and typically appear as strong, sharp bands in the region of 3200–3400 cm⁻¹.

C=O Stretching (Amide I band): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the spectrum of urea derivatives. It is typically observed in the range of 1630–1750 cm⁻¹. Its precise position can be influenced by substituents and hydrogen bonding within the molecular structure.

N-H Bending and C-N Stretching (Amide II and III bands): These vibrations are coupled and appear at lower frequencies. The Amide II band, which is a mix of N-H bending and C-N stretching, is found between 1520 and 1580 cm⁻¹. The Amide III band, resulting from a more complex mix of vibrations, occurs in the 1200–1350 cm⁻¹ region.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings (both the 3,5-dimethylphenyl group and any other aryl substituents) are typically observed as a group of weaker bands just above 3000 cm⁻¹. dergipark.org.tr

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings appear in the 1400–1600 cm⁻¹ region. dergipark.org.tr

The table below summarizes the characteristic IR absorption bands for a representative N,N'-diphenylurea derivative, illustrating the typical frequency ranges for the key functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3200 - 3400 | Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C=O (Urea) | Stretching (Amide I) | 1630 - 1750 | Very Strong |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium |

| N-H | Bending (Amide II) | 1520 - 1580 | Strong |

| C-N | Stretching (Amide III) | 1200 - 1350 | Medium |

X-ray Crystallography for Solid-State Structural Determination of Complex Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For complex derivatives of this compound, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. This analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

For example, the crystal structure of 1-(3,5-dimethylphenyl)-3-phenylthiourea, a closely related derivative, reveals key structural features. In its solid state, the molecule is not planar, with the two phenyl rings oriented at a significant dihedral angle to each other. researchgate.net The crystal packing is stabilized by intermolecular forces. researchgate.net Similarly, studies on other N-benzoyl-N'-phenylurea structures show that intermolecular N-H···O hydrogen bonds are often present, combining molecules into centrosymmetric dimers.

A representative set of crystallographic data for a complex urea derivative is presented in the table below. dergipark.org.tr This data provides a complete description of the crystal's geometry and symmetry.

| Parameter | Value |

| Empirical Formula | C₁₃H₈F₂N₂O₃ |

| Formula Weight | 294.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345(6) |

| b (Å) | 9.0123(5) |

| c (Å) | 12.3456(7) |

| α (°) | 90 |

| β (°) | 105.432(2) |

| γ (°) | 90 |

| Volume (ų) | 1204.56(12) |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.623 |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This method serves as a fundamental check of purity and provides experimental evidence to confirm the proposed molecular formula of a synthesized derivative.

The procedure involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From these quantities, the percentage composition of C, H, and N in the original sample is calculated.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's expected molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity. mdpi.com

The table below shows a representative example of elemental analysis data for a hypothetical derivative, 1-((3,5-dimethyladamantane-1-yl)(phenyl)methyl)-3-phenyl urea. mdpi.com

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 80.37 | 80.36 |

| Hydrogen (H) | 8.30 | 8.31 |

| Nitrogen (N) | 7.21 | 7.22 |

Computational and Theoretical Investigations of 3,5 Dimethylbenzoyl Isocyanate and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of organic molecules due to its favorable balance between accuracy and computational cost.

Quantum chemical calculations, particularly using DFT, provide a detailed picture of the electronic landscape of 3,5-dimethylbenzoyl isocyanate. The distribution of electrons within the molecule is fundamental to its reactivity and physical properties. Key aspects of the electronic structure that can be elucidated include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) analysis.

The molecular electrostatic potential (MEP) map visually represents the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential (red) around the oxygen and nitrogen atoms of the isocyanate group, indicating their nucleophilic character. Conversely, the carbonyl carbon and the isocyanate carbon would exhibit a positive potential (blue), highlighting them as electrophilic centers susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For a molecule like this compound, the HOMO is expected to be localized primarily on the dimethyl-substituted benzene (B151609) ring, which is electron-rich. The LUMO, on the other hand, would likely be centered on the electron-deficient isocyanate group, particularly the C=N and C=O bonds.

Natural Bond Orbital (NBO) analysis provides further insights into the bonding and electronic delocalization within the molecule. It allows for the quantification of charge transfer interactions between occupied and unoccupied orbitals, which can explain the stability arising from hyperconjugation and resonance effects.

A hypothetical table of calculated electronic properties for a benzoyl isocyanate derivative is presented below, based on typical values obtained from DFT calculations.

| Property | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Kinetic stability and reactivity |

| Dipole Moment | 3.5 D | Overall polarity of the molecule |

The isocyanate group is highly susceptible to nucleophilic attack, and DFT calculations are instrumental in mapping out the potential energy surfaces of these reactions. This allows for the determination of reaction mechanisms, identification of intermediates, and characterization of transition states.

For the reaction of this compound with a nucleophile, such as an alcohol or an amine, the reaction pathway can be simulated to understand the step-by-step process. These simulations can reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving the formation of a tetrahedral intermediate.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. DFT calculations can precisely locate the geometry of the transition state and calculate its energy. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate.

Theoretical studies on the nucleophilic addition to isocyanides, which are related to isocyanates, have shown that the mechanism is often a stepwise associative process. This involves the initial attack of the nucleophile on the carbon atom, followed by proton transfer steps. A similar approach can be applied to study the reactions of this compound.

Below is a hypothetical data table illustrating the calculated energetic profile for a nucleophilic addition to a benzoyl isocyanate.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.2 | Energy barrier for nucleophilic attack |

| Intermediate | -5.8 | Tetrahedral intermediate |

| Transition State 2 | +8.5 | Energy barrier for proton transfer |

| Products | -20.1 | Final products |

Molecular Dynamics Simulations for Intermolecular Interactions of Derivatives

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of larger systems, such as polymers derived from this compound. These simulations model the movement of atoms and molecules over time, providing insights into the collective properties and intermolecular interactions.

Derivatives of this compound, particularly polyurethanes and polyamides, can be studied using MD simulations to understand their bulk properties. These simulations can reveal information about:

Polymer Chain Packing and Morphology: How the polymer chains arrange themselves in the solid or molten state.

Intermolecular Forces: The nature and strength of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking between the aromatic rings. These interactions are crucial in determining the mechanical and thermal properties of the material.

Glass Transition Temperature (Tg): By simulating the cooling of a polymer melt, the Tg can be estimated from the change in density or other properties.

For instance, MD simulations of polyurethanes derived from aromatic isocyanates can elucidate the formation of hard and soft domains, which is a key feature of these materials and governs their elastomeric properties.

Molecular Docking and Recognition Studies (e.g., Enzyme-Inhibitor or CSA-Analyte Complexes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design and in understanding molecular recognition phenomena.

Derivatives of this compound could be investigated as potential inhibitors of enzymes. The benzoyl moiety is a common scaffold in many biologically active molecules. Molecular docking studies could be used to screen these derivatives against a target protein to predict their binding affinity and binding mode. The results of such studies can guide the synthesis of more potent and selective inhibitors.

For example, benzoyl-containing compounds have been studied as inhibitors for various enzymes. A hypothetical docking study of a 3,5-dimethylbenzoyl-derived inhibitor with a target enzyme might yield the following results:

| Parameter | Value | Significance |

| Binding Energy | -8.5 kcal/mol | Strength of the interaction |

| Key Interacting Residues | Tyr123, Phe256, Arg301 | Specific amino acids involved in binding |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking | Nature of the forces stabilizing the complex |

Furthermore, chiral derivatives of this compound could be used as chiral solvating agents (CSAs) for the recognition of enantiomers. Computational studies can help in understanding the mechanism of chiral recognition by modeling the diastereomeric complexes formed between the CSA and the analyte enantiomers. These models can reveal the specific intermolecular interactions responsible for the differential stability of the diastereomeric complexes.

Prediction of Spectroscopic Parameters for Structural Confirmation

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be invaluable for the structural confirmation of newly synthesized compounds. By comparing the calculated spectra with the experimental data, the proposed structure can be validated.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups. DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. While there is often a systematic overestimation of the frequencies, scaling factors can be applied to bring the calculated spectrum into excellent agreement with the experimental one. For this compound, the characteristic stretching frequency of the isocyanate group (N=C=O) is a key feature that can be accurately predicted.

Nuclear Magnetic Resonance (NMR) spectroscopy is another fundamental technique for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. The accuracy of these predictions has significantly improved with the development of advanced computational methods.

A comparison of experimental and calculated spectroscopic data for a hypothetical benzoyl isocyanate is shown below:

| Spectroscopic Data | Experimental Value | Calculated Value |

| IR: ν(N=C=O) (cm⁻¹) | 2250 | 2275 (scaled) |

| ¹³C NMR: δ(C=O) (ppm) | 165.2 | 164.8 |

| ¹H NMR: δ(Ar-H) (ppm) | 7.2-7.8 | 7.1-7.7 |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for 3,5-Dimethylbenzoyl Isocyanate

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene, a reagent that poses significant environmental and safety risks. rsc.orgchemai.io Consequently, a primary focus of future research is the development of phosgene-free, sustainable synthetic pathways to this compound.

Current industrial production of many isocyanates relies on the phosgenation of primary amines. nih.gov However, the chemical industry is actively seeking greener alternatives. rsc.orgchemai.ionih.gov Promising future directions for the synthesis of this compound include:

Thermal Decomposition of Carbamates: This two-step, non-phosgene method involves the initial synthesis of a carbamate (B1207046) from 3,5-dimethylaniline (B87155) or a related compound, followed by thermal cracking to yield the isocyanate. rsc.orgchemai.io This approach is considered one of the most effective phosgene-free methods. rsc.org

The Urea (B33335) Method: This process utilizes cost-effective urea, alcohol, and amines to first produce carbamates, which are then decomposed. A significant advantage is that the byproducts can be recycled, creating a "zero emission" pathway for isocyanate synthesis. acs.org

Bio-based Feedstocks: A paradigm shift in chemical manufacturing involves the use of renewable resources. acs.org Future research could explore the synthesis of this compound precursors from biomass-derived materials, aligning with the principles of green chemistry. nih.govacs.org For instance, lignin-derived aromatic compounds could potentially serve as starting materials for bio-based aromatic isocyanates.

| Synthetic Route | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Traditional Phosgenation | Amine, Phosgene | Established, high yield | Highly toxic reagents, corrosive byproducts (HCl) |

| Carbamate Decomposition | Amine, CO, Alcohol | Phosgene-free, cleaner process | Requires two steps, thermal energy input |

| Urea Method | Urea, Alcohol, Amine | Cost-effective, potential for "zero emission" | Process optimization for specific substrates |

| Catalytic Acyl Chloride Route | 3,5-Dimethylbenzoyl chloride, Sodium cyanate | Avoids phosgene, improved selectivity | Catalyst development and cost |

Exploration of Unprecedented Reactivity Patterns

The reactivity of isocyanates is dominated by the high electrophilicity of the central carbon atom in the -N=C=O group, making it a prime target for nucleophiles. rsc.org For this compound, the electron-donating nature of the two methyl groups on the benzene (B151609) ring is expected to modulate this reactivity compared to other aromatic isocyanates.

Future research should aim to explore and harness novel reactivity patterns beyond simple nucleophilic additions:

Cycloaddition Reactions: The C=N and C=O double bonds within the isocyanate group can participate in cycloaddition reactions. acs.org For example, the reaction of nitrones with isocyanates can lead to the formation of 1,2,4-oxadiazolidin-5-ones or 1,4,2-dioxazolidines. Computational studies using density functional theory (DFT) have shown that the mechanism of these reactions (concerted vs. stepwise) can be influenced by solvent polarity. acs.org Investigating such reactions for this compound could open pathways to novel heterocyclic compounds with potential biological activity.

Catalytic Activation: Exploring the use of transition metal catalysts to activate the isocyanate group in new ways is a promising frontier. Palladium-imidoyl complexes, for instance, have been shown to react with isocyanates to form novel organometallic compounds through addition reactions and subsequent proton migration. synthiaonline.com Such research could lead to the development of new catalytic cycles involving this compound for advanced organic transformations.

Masked Isocyanate Chemistry: Hindered urea derivatives can serve as "masked isocyanates," releasing the reactive isocyanate intermediate under neutral conditions upon interaction with a nucleophile. researchgate.net Developing hindered ureas from this compound could provide a method for its controlled release in sensitive chemical environments, enabling facile carbamoylation of a wide range of nucleophiles like alcohols, amines, and thiols under mild conditions. researchgate.net

Expansion of Application Domains in Advanced Organic Synthesis and Materials Science

Emerging application domains to be explored include:

Advanced Materials Science: Isocyanates are fundamental precursors to polyurethane polymers. nih.govchemrxiv.orgchemcopilot.com The structure of the isocyanate has a profound impact on the final properties of the polymer, such as mechanical strength, thermal stability, and flexibility. chemrxiv.org By incorporating the 3,5-dimethylbenzoyl moiety into polyurethane or polyurea backbones, novel materials with tailored properties could be developed. The two methyl groups can influence polymer chain packing and intermolecular interactions, potentially leading to materials with unique thermal or mechanical characteristics suitable for high-performance coatings, adhesives, or elastomers. chemrxiv.orgmit.edu

Medicinal Chemistry and Agrochemicals: Aroyl isocyanates are versatile reagents in the synthesis of complex organic molecules. They can be used for the stereoselective ring-opening of chiral epoxy alcohols and as building blocks for creating libraries of compounds for drug discovery. acs.orgchemcopilot.com Given that the related compound, N-(3,5-Dimethyl-Benzoyl)-N'-(β-D-Glucopyranosyl)Urea, has been investigated as a glycogen (B147801) phosphorylase inhibitor, it highlights the potential of the 3,5-dimethylbenzoyl scaffold in medicinal chemistry. The isocyanate is a key intermediate in forming such urea derivatives. chemcopilot.com Furthermore, many urea derivatives synthesized from isocyanates exhibit herbicidal activity, presenting an opportunity for developing new agrochemicals.

Multicomponent Reactions (MCRs): Isocyanates are excellent components in MCRs, which allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials. eurekalert.org Exploring the use of this compound in established MCRs like the Ugi or Passerini reaction could rapidly generate molecular diversity and lead to the discovery of novel bioactive compounds or functional materials. eurekalert.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Product Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and development. mdpi.com These computational tools can accelerate discovery by predicting reaction outcomes, designing novel materials, and optimizing synthetic routes. chemcopilot.comijsea.com

For this compound, future research will likely leverage AI and ML in the following ways:

Reaction Prediction and Optimization: AI models, trained on vast databases of chemical reactions, can predict the most likely products, yields, and optimal conditions (e.g., solvent, catalyst, temperature) for reactions involving this compound. chemai.iochemcopilot.com This can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. chemcopilot.com For instance, ML can help identify the best catalyst for a specific transformation or predict potential side reactions. chemcopilot.comresearchgate.netnih.gov

De Novo Materials Design: Machine learning algorithms can be used for the inverse design of materials. acs.orgeurekalert.orgrsc.orgnih.gov By defining a set of desired properties for a new polymer (e.g., high thermal stability, specific elasticity), an ML model could predict a polymer structure incorporating the this compound moiety that would exhibit those properties. acs.orgrsc.org This data-driven approach accelerates the discovery of novel, high-performance materials for targeted applications. acs.org

Computational Reactivity Studies: While traditional computational chemistry methods like DFT can elucidate reaction mechanisms, they are computationally expensive. acs.orgresearchgate.net ML potentials can be trained on DFT data to perform large-scale molecular dynamics simulations with ab initio accuracy but at a fraction of the cost. arxiv.orgmdpi.com This would allow for a more thorough exploration of the reactivity of this compound under various conditions and its interactions in complex chemical systems.

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Identify novel and sustainable synthetic routes. | Accelerates the design of efficient, green syntheses. |

| Reaction Outcome Prediction | Predict product structures, yields, and side products. | Reduces experimental workload and resource consumption. |

| Catalyst Selection | Identify optimal catalysts for specific transformations. | Enhances reaction efficiency and selectivity. |

| Inverse Materials Design | Design polymers with specific, desired properties. | Speeds up the discovery of novel functional materials. |

Q & A

Basic: What are the standard methods for synthesizing 3,5-dimethylbenzoyl isocyanate, and how can purity be optimized?

Methodological Answer:

this compound is typically synthesized via the reaction of 3,5-dimethylbenzoyl chloride with sodium cyanate or ammonium isocyanate in anhydrous solvents like 1,4-dioxane. Key steps include:

- Reagent Preparation : Ensure stoichiometric equivalence of benzoyl chloride derivatives and isocyanate precursors (e.g., ammonium isothiocyanate) .

- Purification : Distillation under reduced pressure or column chromatography (using silica gel) is recommended to remove byproducts like ammonium chloride. Purity (>95%) can be confirmed via TLC (Merck silica gel 60F-254 plates) and HPLC analysis .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use DMSO-d6 as a solvent for ¹H NMR (400 MHz) to observe characteristic peaks: aromatic protons (~6.8–7.2 ppm) and isocyanate group signals (~125–130 ppm in ¹³C NMR) .

- IR Spectroscopy : Identify the N=C=O stretching vibration at ~2250–2270 cm⁻¹ .

- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular weight (147.18 g/mol) and fragmentation patterns. Cross-reference with databases like KnowItAll NMR Spectral Library for validation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : Store at 0–6°C in airtight containers to prevent moisture absorption and decomposition .

- Handling : Use PPE (gloves, goggles, respirators) in fume hoods. Reactivity with amines/alcohols requires segregation from nucleophiles .

- Waste Disposal : Neutralize with aqueous ammonia or ethanol before disposal to mitigate toxicity risks .

Advanced: How can researchers control the reactivity of this compound in polymer synthesis?

Methodological Answer:

- Thermal Blocking : Use thermally cleavable blocking agents (e.g., 3,5-pyrrazole) to temporarily deactivate the isocyanate group. Reactivation occurs at ~130°C, enabling controlled post-polymerization modifications .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance stability during step-growth polymerization, reducing premature crosslinking .

Advanced: How is this compound applied in chiral chromatography?

Methodological Answer:

- Chiral Stationary Phases (CSPs) : React this compound with macrocyclic glycopeptides (e.g., teicoplanin) to create CSPs for HPLC. These phases resolve enantiomers via π-π interactions and hydrogen bonding with analytes .

- Optimization : Adjust mobile phase pH (4.0–6.0) and temperature (25–40°C) to enhance selectivity for aromatic or heterocyclic compounds .

Advanced: What mechanistic insights explain nucleophilic addition to this compound?

Methodological Answer:

- Kinetic Studies : Monitor reactions with amines/alcohols using in-situ IR to track NCO consumption. Substituent effects (e.g., electron-donating methyl groups) slow reactivity compared to unsubstituted benzoyl isocyanates due to steric hindrance .

- Computational Modeling : DFT calculations reveal transition-state stabilization via resonance between the isocyanate group and aromatic ring, influencing regioselectivity .

Advanced: How can contradictory spectral data for this compound be resolved?

Methodological Answer:

- Cross-Validation : Compare experimental NMR/IR data with standardized databases (e.g., NIST Chemistry WebBook) to identify anomalies caused by solvent impurities or degradation .

- Isotopic Labeling : Use deuterated solvents (DMSO-d6) to eliminate solvent peak interference in ¹H NMR. For mass spectrometry, employ high-resolution instruments (HRMS) to distinguish isotopic patterns .

Advanced: What environmental applications exist for this compound derivatives?

Methodological Answer:

- Pollutant Degradation : Derivatives like 3,5-bis(trifluoromethyl)phenyl isocyanate are used to functionalize adsorbents for herbicide removal (e.g., acetochlor) via covalent binding. Optimize reaction pH (7–9) and temperature (50–70°C) for maximum efficiency .

- Biodegradation Studies : Assess microbial pathways using LC-MS to track metabolite formation (e.g., dimethylbenzamide) under aerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.